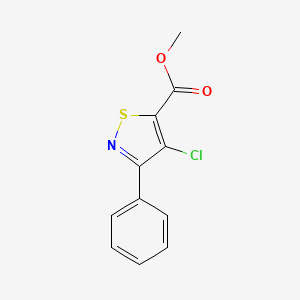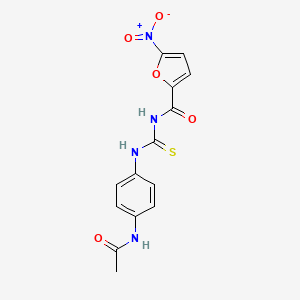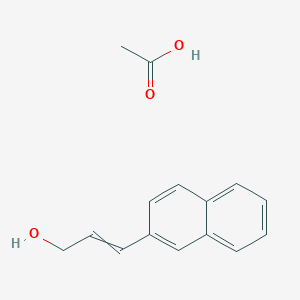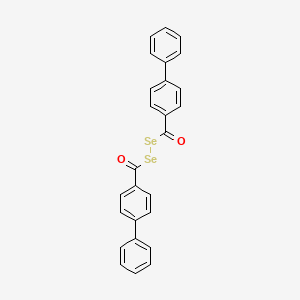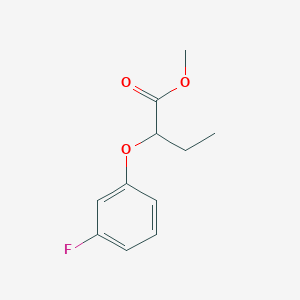![molecular formula C14H14FN B14306461 4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine CAS No. 117530-21-9](/img/structure/B14306461.png)
4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 4’ position and a dimethylamine group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine typically involves the following steps:
Diazotization and Coupling Reaction: The starting material, aniline derivative, undergoes diazotization using isopropyl nitrite in the presence of hydrochloric acid.
Suzuki-Miyaura Coupling: Another common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated biphenyl derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine may utilize scalable versions of the above synthetic routes, with optimizations for yield, cost, and environmental impact. The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl structure can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the biphenyl structure can yield nitro derivatives, while nucleophilic substitution can produce various substituted biphenyl compounds .
Scientific Research Applications
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N,N-dimethylbenzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of the biphenyl structure.
4-Fluoro-N,N-dimethyl-2-nitroaniline: This compound has a nitro group at the 2-position, which significantly alters its chemical properties and reactivity.
Uniqueness
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science .
Properties
CAS No. |
117530-21-9 |
|---|---|
Molecular Formula |
C14H14FN |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14FN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,1-2H3 |
InChI Key |
FMFGSWVLANADKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)

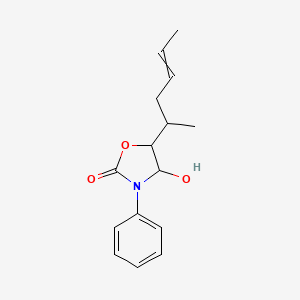
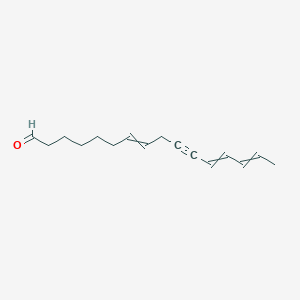
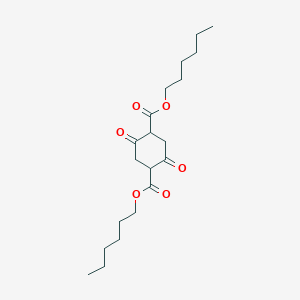
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)



